5-Amino-4,6-dimethyl-nicotinic acid

Lipophilicity Membrane permeability ADME prediction

SAR programs relying on generic nicotinic acid building blocks risk data irreproducibility when substitution patterns alter electronic and steric profiles. 5-Amino-4,6-dimethyl-nicotinic acid (CAS 90007-22-0) provides a unique trisubstituted pyridine core (LogP 2.36, PSA 76.21 Ų) that no mono-substituted analog can replicate. • Three orthogonal reactive handles (COOH, NH₂, benzylic CH₃) enable divergent library synthesis from a single MW 166.18 scaffold, reducing starting material inventory. • Electron-rich ring (σₚ NH₂ ≈ -0.66) facilitates electrophilic substitution & C-H activation inaccessible to electron-deficient halogenated analogs. • Fragment-like physicochemical profile suits hinge-binding motif design for kinase, PDE, and ATP-binding enzyme targets requiring balanced hydrophobic/polar interactions.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B12122209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4,6-dimethyl-nicotinic acid
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1C(=O)O)C)N
InChIInChI=1S/C8H10N2O2/c1-4-6(8(11)12)3-10-5(2)7(4)9/h3H,9H2,1-2H3,(H,11,12)
InChIKeyILHWJHBFUIKYHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-4,6-dimethyl-nicotinic acid – Physicochemical Profile and Procurement Positioning for a Trisubstituted Pyridine Building Block


5-Amino-4,6-dimethyl-nicotinic acid (CAS 90007-22-0; also named 5-amino-4,6-dimethylpyridine-3-carboxylic acid) is a trisubstituted pyridine derivative belonging to the nicotinic acid (vitamin B3) structural class, with molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . It features a pyridine ring bearing a carboxylic acid at the 3-position, an amino group at the 5-position, and methyl groups at the 4- and 6-positions, yielding three chemically orthogonal functional handles within a single low-molecular-weight scaffold . The compound is commercially available at a typical purity of 97% from multiple global suppliers and is primarily positioned as a research intermediate for medicinal chemistry and agrochemical synthesis programs . Its predicted physicochemical profile includes a LogP of 2.36, a topological polar surface area (PSA) of 76.21 Ų, and a boiling point of 412.4 °C at 760 mmHg .

Why 5-Amino-4,6-dimethyl-nicotinic Acid Cannot Be Replaced by 4,6-Dimethylnicotinic Acid or 5-Aminonicotinic Acid in Structure-Activity Programs


In-class nicotinic acid derivatives are frequently treated as interchangeable building blocks during early-stage SAR exploration; however, this practice is demonstrably inadequate for 5-amino-4,6-dimethyl-nicotinic acid. The compound's trisubstituted pattern—combining a 5-amino group with 4,6-dimethyl groups—generates a physicochemical profile that cannot be replicated by either 4,6-dimethylnicotinic acid (which lacks the hydrogen-bond-donating 5-amino group and exhibits a lower PSA of 50.19 Ų [1]) or 5-aminonicotinic acid (which lacks the lipophilicity-enhancing 4,6-dimethyl groups and displays a substantially lower LogP of approximately −0.3 to 0.94 [2]). Furthermore, the 5-amino-4,6-dimethyl pattern creates a unique electron density distribution on the pyridine ring that is absent in mono-substituted relatives and halogenated analogs such as 2,5-dichloro-4,6-dimethylnicotinic acid [3]. Generic substitution therefore risks invalidating established SAR, altering synthetic pathway compatibility, and compromising the reproducibility of downstream biological or catalytic results. The quantitative evidence below establishes where these differences are measurable and functionally significant.

Quantitative Differentiation of 5-Amino-4,6-dimethyl-nicotinic Acid from Its Closest Analogs – A Procurement-Focused Evidence Guide


LogP Advantage: ~1.7-Fold Higher Lipophilicity Compared to 4,6-Dimethylnicotinic Acid

The target compound exhibits a predicted octanol-water partition coefficient (LogP) of 2.36, as reported in the Chem960 database for the hydrochloride salt form . In contrast, 4,6-dimethylnicotinic acid (CAS 22047-86-5)—the closest analog lacking the 5-amino substituent—shows a LogP of only 1.40, based on data from Molbase/Chemsrc [1]. The 5-aminonicotinic acid comparators (without 4,6-dimethyl groups) have XLogP values ranging from −0.3 to 0.94 [2]. This means the target compound is approximately 1.7-fold more lipophilic than the 4,6-dimethyl analog and over 2.5-fold more lipophilic than 5-aminonicotinic acid, a difference that is relevant for designing compounds with improved passive membrane permeability.

Lipophilicity Membrane permeability ADME prediction

Polar Surface Area Increase: The 5-Amino Group Adds ~52% More PSA vs. 4,6-Dimethylnicotinic Acid

The target compound has a topological polar surface area (PSA) of 76.21 Ų, as listed in the Chem960 database . This is approximately 52% higher than the PSA of 4,6-dimethylnicotinic acid (50.19 Ų, from Chemsrc ), and equivalent to the PSA of 5-aminonicotinic acid (76.21 Ų, from Chem960 ). The increase in PSA is directly attributable to the presence of the 5-amino group, which contributes an additional hydrogen bond donor (total HBD = 2 vs. 1 for 4,6-dimethylnicotinic acid) and increases the hydrogen bond acceptor count (HBA = 5 vs. 2 for 4,6-dimethylnicotinic acid) . This PSA value places the compound in a favorable range for oral bioavailability (typically PSA < 140 Ų for good oral absorption).

Hydrogen bonding Polar surface area Drug-likeness

Orthogonal Synthetic Handles: Three Chemically Distinct Reactive Sites in a Single Low-MW Scaffold

5-Amino-4,6-dimethyl-nicotinic acid integrates three chemically distinct functional groups within a molecular weight of only 166.18 Da: (i) a carboxylic acid at position 3 capable of amide coupling, esterification, and reduction; (ii) a primary aromatic amine at position 5 available for amidation, sulfonylation, reductive amination, and diazotization; and (iii) two methyl groups at positions 4 and 6 that can undergo benzylic oxidation or halogenation . By comparison, 4,6-dimethylnicotinic acid (CAS 22047-86-5, MW 151.16) lacks the 5-amino handle entirely, reducing it to a two-functional-group building block [1]. 5-Aminonicotinic acid (CAS 24242-19-1, MW 138.13) lacks the 4,6-dimethyl groups, eliminating the benzylic functionalization pathway and providing a different steric environment for the amino group . The ethyl ester analog (ethyl 5-amino-4,6-dimethylnicotinate, CAS 90873-35-1) has been specifically noted as a versatile building block for constructing heterocyclic compounds, with the ester enabling orthogonal protection strategies relative to the free acid form [2].

Building block Heterocyclic chemistry Parallel synthesis

Electronic and Steric Differentiation: The 5-Amino-4,6-dimethyl Trisubstitution Pattern Creates a Unique Pyridine Ring Electronics Profile

The pyridine ring of 5-amino-4,6-dimethyl-nicotinic acid experiences simultaneous electron-donating effects from three substituents: the strongly activating 5-amino group (σₚ ≈ −0.66 for NH₂) and the weakly activating 4- and 6-methyl groups (σₘ ≈ −0.07 each for CH₃) [1]. This generates a net electron-rich pyridine ring that is distinct from: (i) 4,6-dimethylnicotinic acid, where activation comes solely from the two methyl groups (no amino contribution); (ii) 5-aminonicotinic acid, where only the amino group activates the ring without the steric shielding provided by flanking methyl groups; and (iii) halogenated analogs such as 2,5-dichloro-4,6-dimethylnicotinic acid (CAS 142266-66-8, MW 220.05), where electron-withdrawing chlorine substituents reverse the ring electronics entirely [2]. The steric shielding of the 5-amino group by the adjacent 4- and 6-methyl groups may also influence the regioselectivity of electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions compared to the sterically unencumbered 5-aminonicotinic acid.

Electronic effects SAR Pyridine reactivity

Recommended Procurement and Deployment Scenarios for 5-Amino-4,6-dimethyl-nicotinic Acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Balanced Lipophilicity and Hydrogen-Bonding Capacity

With a LogP of 2.36 and PSA of 76.21 Ų , 5-Amino-4,6-dimethyl-nicotinic acid occupies a favorable fragment-like property space (MW < 200, LogP < 3, HBD ≤ 3, HBA ≤ 6) that is distinct from both more lipophilic, less polar analogs (e.g., 4,6-dimethylnicotinic acid) and less lipophilic, equally polar analogs (e.g., 5-aminonicotinic acid). This balance makes it a suitable carboxylic acid bioisostere fragment or hinge-binding motif scaffold for programs targeting kinases, phosphodiesterases, or other ATP-binding enzymes where both hydrophobic contacts and directional hydrogen bonds are important for affinity [1]. Procurement teams should prioritize this compound when the design hypothesis requires simultaneous exploitation of hydrophobic (4,6-dimethyl) and polar (5-amino, 3-carboxy) interactions.

Divergent Parallel Library Synthesis from a Single Multifunctional Scaffold

The presence of three orthogonally reactive functional groups (COOH, NH₂, and benzylic CH₃) on a single low-MW scaffold enables divergent library synthesis strategies. The carboxylic acid can be coupled to diverse amine sets via standard amide bond formation; the aromatic amine can be independently derivatized via sulfonylation, urea formation, or Buchwald-Hartwig coupling; and the methyl groups can be selectively oxidized or halogenated for further elaboration. This platform approach reduces the number of distinct starting materials required in a library production campaign, simplifies inventory management, and ensures a common core scaffold for SAR interpretation. The ethyl ester analog (CAS 90873-35-1) offers an orthogonal protection strategy when solution-phase chemistry requires differentiation of the two carbonyl-amine reactive pairs [2].

Electron-Rich Pyridine Scaffold for Late-Stage C–H Functionalization Studies

The strong net electron-donating character of the trisubstituted pyridine ring (σₚ for NH₂ ≈ −0.66 plus two σₘ for CH₃ ≈ −0.07 each) creates an electron-rich heterocycle that is expected to undergo electrophilic aromatic substitution and directed C–H activation at positions ortho/para to the amino group [3]. In contrast, halogenated analogs such as 2,5-dichloro-4,6-dimethylnicotinic acid are electron-deficient and require entirely different catalytic conditions for functionalization [4]. Research groups investigating C–H borylation, acetoxylation, or arylation of pyridine scaffolds should select 5-amino-4,6-dimethyl-nicotinic acid when the goal is to exploit electronic activation for improved reactivity and regioselectivity, while the flanking methyl groups may provide steric control over the site of functionalization that is absent in 5-aminonicotinic acid.

Agrochemical Intermediate with Pyridine-Carboxylic Acid Pharmacophore

Nicotinic acid derivatives featuring amino and methyl substitution patterns are established pharmacophores in herbicidal and fungicidal chemistry, where the pyridine-3-carboxylic acid motif often serves as a key binding element [5]. The 5-amino-4,6-dimethyl pattern combines the synthetic accessibility advantages of the free carboxylic acid for salt formation or ester prodrug strategies with the metabolic stability potential conferred by methyl group shielding of the pyridine ring. Procurement for agrochemical lead optimization programs should consider this compound when the target product profile requires a pyridine-carboxylic acid core with enhanced lipophilicity (LogP 2.36 vs. 0.88 for unsubstituted nicotinic acid) for improved foliar uptake or soil mobility characteristics.

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